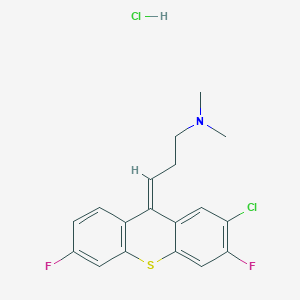
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride is a chemical compound with the molecular formula C18H17Cl2F2NS.
Métodos De Preparación
The synthesis of 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride involves several steps. The synthetic route typically includes the reaction of thioxanthene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .
Aplicaciones Científicas De Investigación
3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
- N-[3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)propyl]-N,N-Dimethylamine
- Other thioxanthene derivatives with varying substituents .
Propiedades
Fórmula molecular |
C18H17Cl2F2NS |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
(3Z)-3-(2-chloro-3,6-difluorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H16ClF2NS.ClH/c1-22(2)7-3-4-12-13-6-5-11(20)8-17(13)23-18-10-16(21)15(19)9-14(12)18;/h4-6,8-10H,3,7H2,1-2H3;1H/b12-4-; |
Clave InChI |
UXYOISSZFAOQLQ-XHNKNCTESA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |
SMILES canónico |
CN(C)CCC=C1C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



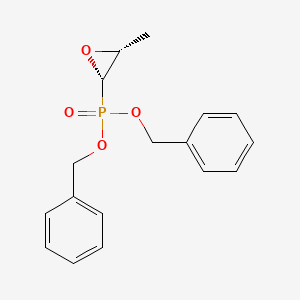
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)
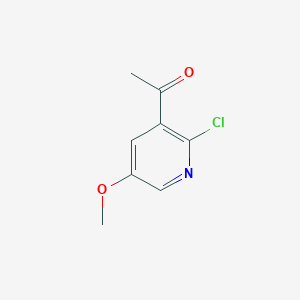

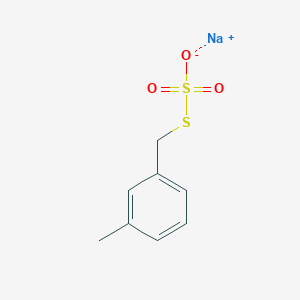
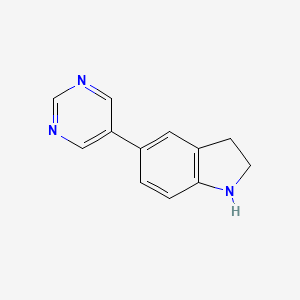
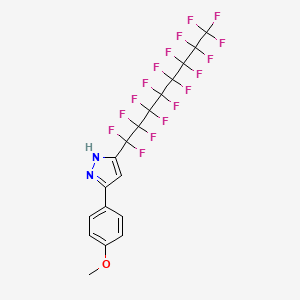

![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)



